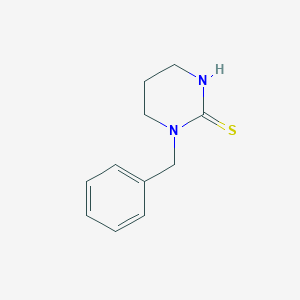
1-Benzyltetrahydropyrimidine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyltetrahydropyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring with a benzyl group attached to the nitrogen atom at position 1 and a thione group at position 2
準備方法
Synthetic Routes and Reaction Conditions
1-Benzyltetrahydropyrimidine-2(1H)-thione can be synthesized through various methods. One common approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea. The reaction typically proceeds under acidic conditions and can be catalyzed by various acids, such as hydrochloric acid or acetic acid . The reaction conditions can be optimized to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
1-Benzyltetrahydropyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce tetrahydropyrimidine derivatives with varying degrees of saturation.
科学的研究の応用
1-Benzyltetrahydropyrimidine-2(1H)-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-Benzyltetrahydropyrimidine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the benzyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity and downstream signaling pathways .
類似化合物との比較
1-Benzyltetrahydropyrimidine-2(1H)-thione can be compared with other similar compounds, such as:
1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound features a bromine atom and a dione group, which can alter its reactivity and biological activity.
2-(1-(Substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives:
Pyridodipyrimidine heterocycles: These compounds contain fused tricyclic systems with multiple nitrogen atoms, offering unique biological activities and synthetic challenges.
The uniqueness of this compound lies in its specific combination of a benzyl group and a thione group on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
61282-97-1 |
|---|---|
分子式 |
C11H14N2S |
分子量 |
206.31 g/mol |
IUPAC名 |
1-benzyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C11H14N2S/c14-11-12-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,14) |
InChIキー |
IGVZJVZONOCSSE-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=S)N(C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)


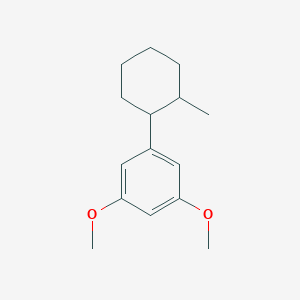
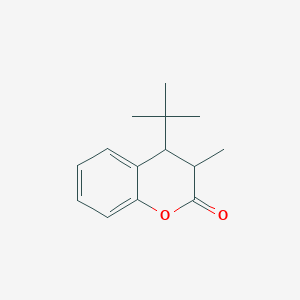
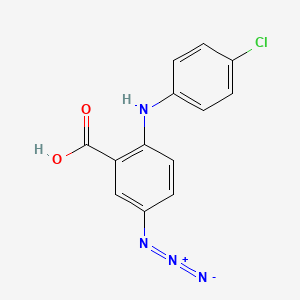


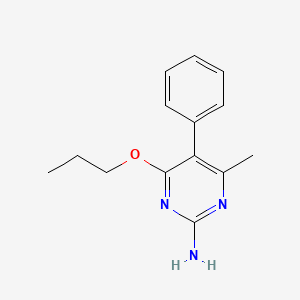
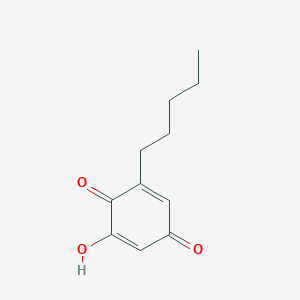

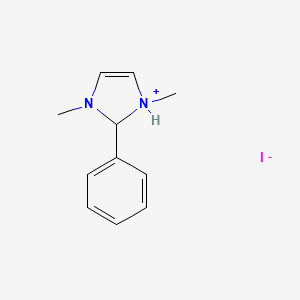

![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)
